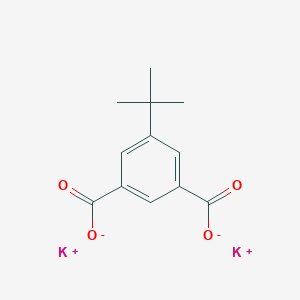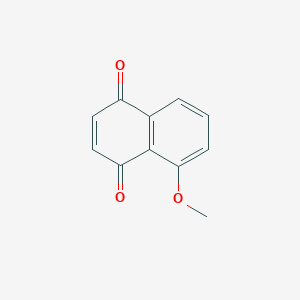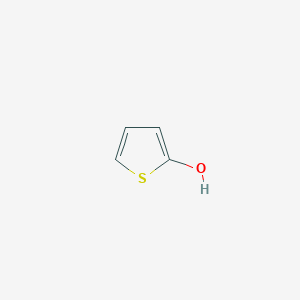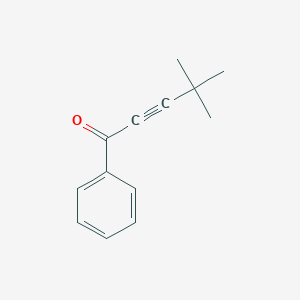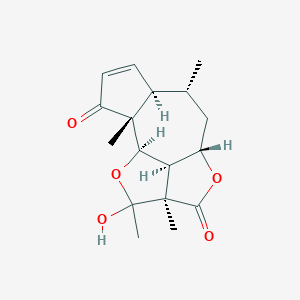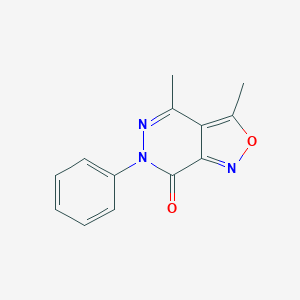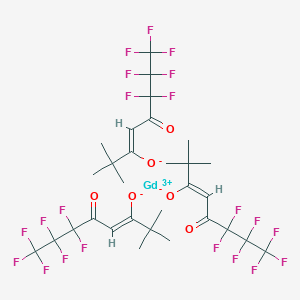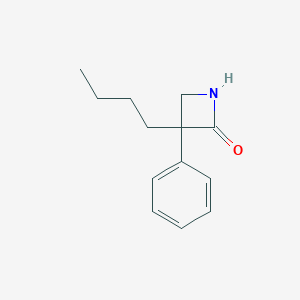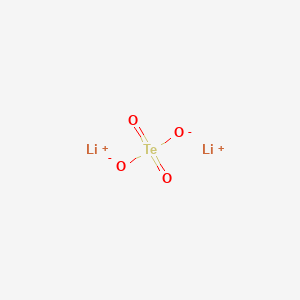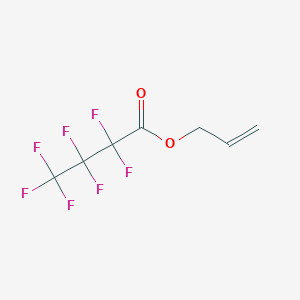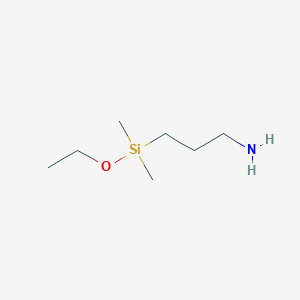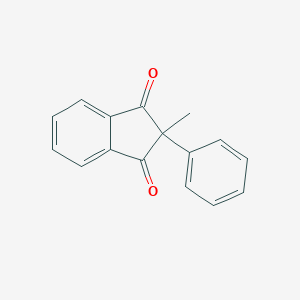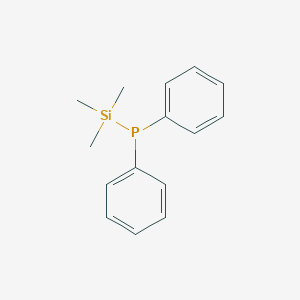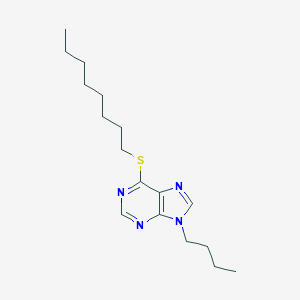
9-Butyl-6-octylsulfanylpurine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Butyl-6-octylsulfanylpurine, also known as BOSS, is a purine derivative that has been extensively studied for its potential as a therapeutic agent. BOSS is a synthetic compound that has been shown to have various biological activities, including anti-inflammatory, antioxidant, and anti-tumor properties.
Wirkmechanismus
The mechanism of action of 9-Butyl-6-octylsulfanylpurine is not fully understood, but it is thought to involve the inhibition of pro-inflammatory cytokines and the activation of antioxidant pathways. 9-Butyl-6-octylsulfanylpurine has been shown to inhibit the expression of TNF-alpha and IL-6, which are pro-inflammatory cytokines that play a role in the pathogenesis of many inflammatory diseases. 9-Butyl-6-octylsulfanylpurine has also been shown to activate the Nrf2 pathway, which is a key regulator of antioxidant and detoxification pathways.
Biochemische Und Physiologische Effekte
9-Butyl-6-octylsulfanylpurine has been shown to have various biochemical and physiological effects. In vitro studies have shown that 9-Butyl-6-octylsulfanylpurine can inhibit the proliferation of cancer cells and induce apoptosis. 9-Butyl-6-octylsulfanylpurine has also been shown to reduce oxidative stress and inflammation in animal models of disease. In addition, 9-Butyl-6-octylsulfanylpurine has been shown to have a protective effect on the liver and kidney in animal models of toxicity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 9-Butyl-6-octylsulfanylpurine in lab experiments is that it is a synthetic compound that can be easily synthesized and purified. This makes it a cost-effective alternative to natural compounds that may be difficult to obtain. However, one limitation of using 9-Butyl-6-octylsulfanylpurine in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its biological activity.
Zukünftige Richtungen
There are several future directions for research on 9-Butyl-6-octylsulfanylpurine. One area of interest is the development of 9-Butyl-6-octylsulfanylpurine-based therapies for the treatment of inflammatory diseases and cancer. Another area of interest is the elucidation of the mechanism of action of 9-Butyl-6-octylsulfanylpurine, which could lead to the development of more targeted therapies. Additionally, the development of 9-Butyl-6-octylsulfanylpurine analogs with improved biological activity and pharmacokinetic properties is an area of active research.
Synthesemethoden
9-Butyl-6-octylsulfanylpurine can be synthesized using a multi-step process that involves the reaction of 2-chloro-6-octylpurine with butyl mercaptan in the presence of a base. The resulting product is then purified using column chromatography to obtain the final product. The synthesis of 9-Butyl-6-octylsulfanylpurine has been optimized to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
9-Butyl-6-octylsulfanylpurine has been extensively studied for its potential as a therapeutic agent. It has been shown to have anti-inflammatory properties, which make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. 9-Butyl-6-octylsulfanylpurine has also been shown to have antioxidant properties, which could make it useful in the prevention of oxidative stress-related diseases such as cancer and neurodegenerative diseases.
Eigenschaften
CAS-Nummer |
15923-50-9 |
|---|---|
Produktname |
9-Butyl-6-octylsulfanylpurine |
Molekularformel |
C17H28N4S |
Molekulargewicht |
320.5 g/mol |
IUPAC-Name |
9-butyl-6-octylsulfanylpurine |
InChI |
InChI=1S/C17H28N4S/c1-3-5-7-8-9-10-12-22-17-15-16(18-13-19-17)21(14-20-15)11-6-4-2/h13-14H,3-12H2,1-2H3 |
InChI-Schlüssel |
NVPJDDPNMWHPHC-UHFFFAOYSA-N |
SMILES |
CCCCCCCCSC1=NC=NC2=C1N=CN2CCCC |
Kanonische SMILES |
CCCCCCCCSC1=NC=NC2=C1N=CN2CCCC |
Andere CAS-Nummern |
15923-50-9 |
Synonyme |
9-butyl-6-octylsulfanyl-purine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



